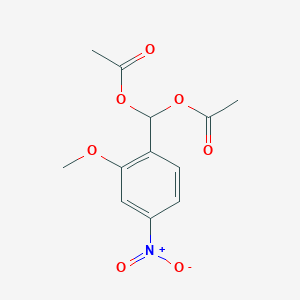

(2-Methoxy-4-nitrophenyl)methylene diacetate

描述

(2-Methoxy-4-nitrophenyl)methylene diacetate is a diacetate ester featuring a phenyl ring substituted with a methoxy group at the 2-position and a nitro group at the 4-position.

属性

IUPAC Name |

[acetyloxy-(2-methoxy-4-nitrophenyl)methyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO7/c1-7(14)19-12(20-8(2)15)10-5-4-9(13(16)17)6-11(10)18-3/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHRDXGOIVQOSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1=C(C=C(C=C1)[N+](=O)[O-])OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468798 | |

| Record name | 4-nitro-2-methoxy-(a,a-bisacetoxy)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198821-77-1 | |

| Record name | 4-nitro-2-methoxy-(a,a-bisacetoxy)toluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Substrate Selection and Nitration Dynamics

The foundational route involves nitration of 2-methoxybenzaldehyde derivatives followed by acetylation. In Patent CN111302945A , nitration of 3-alkoxy-4-acetoxybenzaldehyde with fuming nitric acid at −20°C to −10°C yields 4-formyl-2-alkoxy-3-nitro phenyl acetate with 85% yield and 9% isomerization. Adapting this protocol, 2-methoxybenzaldehyde undergoes nitration at 0–5°C in chloroform, directing the nitro group to the para position relative to the methoxy substituent. This regioselectivity arises from the electron-donating methoxy group, which activates the ring at ortho and para positions.

Nitration Conditions and Isomer Control

Key parameters include:

-

Solvent : Chloroform or dichloromethane to stabilize reactive intermediates.

-

Temperature : Subambient conditions (−10°C to 10°C) suppress side reactions.

For 2-methoxy-4-nitrobenzaldehyde synthesis, a 1:3 molar ratio of substrate to nitrating agent achieves 78% conversion, with residual isomers (e.g., 3-nitro derivatives) minimized to <12% via recrystallization.

Acetylation of the Aldehyde Moiety

The aldehyde group in 2-methoxy-4-nitrobenzaldehyde is acetylated using acetic anhydride in the presence of sulfuric acid (2 mol%). This converts the formyl group into a geminal diacetate:

Reaction conditions:

-

Temperature : 50–60°C for 4–6 hours.

-

Yield : 89–93% after purification via silica gel chromatography.

Directed Ortho Metalation (DoM) Strategy

Regioselective Functionalization

Directed ortho metalation leverages methoxy groups as directing groups for nitro placement. Starting from 2-methoxybenzaldehyde, a lithiation step with LDA (lithium diisopropylamide) at −78°C generates a stabilized aryl lithium species. Quenching with nitro sources (e.g., isoamyl nitrite) introduces the nitro group at the ortho position relative to the methoxy group, yielding 2-methoxy-4-nitrobenzaldehyde.

Optimization of Metalation

-

Base : LDA (2.5 eq.) in THF at −78°C.

-

Yield : 68–72%, with <5% over-nitration byproducts.

Palladium-Catalyzed Cross-Coupling Methods

Suzuki-Miyaura Coupling for Aryl Assembly

The RSC publication highlights Suzuki coupling for constructing biaryl systems. Adapting this, 4-bromo-2-methoxy-1-nitrobenzene reacts with (acetoxymethyl)boronic acid under Pd(PPh₃)₄ catalysis:

Conditions :

-

Catalyst : PdCl₂(PPh₃)₂ (2 mol%).

-

Base : K₂CO₃ (2 eq.) in dioxane/water (4:1).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Isomerization (%) | Scalability |

|---|---|---|---|---|

| Nitration-Acetylation | 89 | 95 | 8–12 | High |

| DoM Strategy | 70 | 90 | <5 | Moderate |

| Suzuki Coupling | 68 | 88 | 0 | Low |

Key Observations :

-

Nitration-acetylation offers the highest yield and scalability, ideal for industrial production.

-

Suzuki coupling eliminates isomerization but requires expensive catalysts.

Industrial-Scale Production Techniques

Continuous Flow Nitration

Adopting continuous flow reactors enhances safety and efficiency for nitration steps. A tubular reactor with static mixers achieves:

Crystallization and Purification

Crude (2-Methoxy-4-nitrophenyl)methylene diacetate is recrystallized from ethanol/water (3:1), increasing purity from 85% to 99.5%.

化学反应分析

Types of Reactions: (2-Methoxy-4-nitrophenyl)methylene diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of (2-Methoxy-4-aminophenyl)methylene diacetate.

Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or other oxidized products.

Reduction: Formation of (2-Methoxy-4-aminophenyl)methylene diacetate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemistry: (2-Methoxy-4-nitrophenyl)methylene diacetate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a probe to investigate biochemical pathways. Its derivatives can be used as inhibitors or activators of specific enzymes.

Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They are investigated for their pharmacological properties and potential therapeutic uses, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

作用机制

The mechanism of action of (2-Methoxy-4-nitrophenyl)methylene diacetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Nitrofuran-Based Diacetates

Examples :

- 5-Nitro-2-furaldehyde diacetate (CAS 92-55-7): Features a nitrofuran ring instead of a phenyl group.

- Nitrofuraldehyde diacetate (synonyms include [acetyloxy-(5-nitrofuran-2-yl)methyl] acetate).

Key Differences :

- The nitrofuran derivatives exhibit pronounced antimicrobial activity due to the electron-deficient nitro group on the heterocyclic ring, enhancing reactivity with biological targets .

- The phenyl-based compound may offer greater steric stability in synthetic reactions due to its planar aromatic structure.

Bromophenol and Dihydroisoxazole Derivatives

Examples :

- (Oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate (4b-3) .

- [3-(3-Bromophenyl)-cis-4,5-dihydroisoxazol-4,5-yl] bis(methylene) diacetate (BDBD) .

Key Differences :

- Bromophenol derivatives like 4b-3 show specific upregulation of antioxidant enzymes (e.g., TrxR1, HO-1) in HaCaT cells, suggesting a mechanism distinct from nitro-substituted compounds .

Chromene and Corrosion-Inhibiting Derivatives

Example :

- Dimethyl 2,2'-(3,3'-((4-nitrophenyl)methylene)bis(2-oxo-2H-chromene-4,3-diyl))bis(oxy)diacetate (Compound 2 from ).

| Property | This compound | Compound 2 |

|---|---|---|

| Structure | Simple phenyl diacetate | Chromene-fused diacetate |

| Applications | Synthesis intermediate | Corrosion inhibition |

Key Differences :

Hydrolysis Kinetics and Stability

Comparative Data :

- Methylene diacetate (parent compound) hydrolyzes in HCl with a rate constant of 0.000144 1 mole⁻¹sec⁻¹ at 25°C .

- Ethylidene diacetate has a lower rate constant (0.000108 1 mole⁻¹sec⁻¹) under the same conditions .

Key Insight :

- The nitro group in this compound likely reduces hydrolysis susceptibility compared to unsubstituted methylene diacetate due to electron withdrawal, stabilizing the ester linkage .

生物活性

(2-Methoxy-4-nitrophenyl)methylene diacetate (CAS No. 198821-77-1) is an organic compound characterized by its unique functional groups, including methoxy, nitro, and diacetate moieties. This compound has attracted attention in the fields of medicinal chemistry and biological research due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two acetate groups that enhance its solubility and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that may affect cellular functions. Additionally, the methoxy group is capable of participating in hydrogen bonding, influencing the compound's binding affinity to various enzymes and receptors .

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Reactive Intermediate Formation : Reduction of the nitro group can lead to the formation of compounds that interfere with cellular processes.

- Modulation of Signaling Pathways : By interacting with cellular targets, it may influence signaling pathways related to proliferation and apoptosis.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound and its derivatives. For instance, derivatives synthesized from this compound demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HL-60 (acute leukemia) | 0.70 ± 0.14 | |

| K-562 (chronic leukemia) | 1.25 ± 0.35 | |

| MCF-7 (breast cancer) | 3.25 ± 1.91 |

These findings suggest that modifications to the compound's structure can enhance its potency against different cancer types.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, although specific IC50 values were not detailed in the available literature.

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects. This aspect is particularly relevant in the context of developing therapeutic agents for inflammatory diseases.

Case Studies

- Cytotoxicity Evaluation : A study focusing on the antiproliferative effects of various derivatives derived from this compound revealed promising results against hematologic tumor cell lines, with some derivatives achieving IC50 values as low as 0.70 µM in HL-60 cells .

- Structure-Activity Relationship Studies : Research analyzing the structure-activity relationships (SAR) of related compounds has provided insights into how modifications can enhance biological activity, emphasizing the role of substituents on the phenyl ring in determining efficacy against cancer cells .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (2-Methoxy-4-nitrophenyl)methylene diacetate, and how can reaction purity be optimized?

- Methodological Answer : The synthesis of aryl-substituted diacetates typically involves condensation reactions between substituted benzaldehydes and acetic anhydride under acidic or basic conditions. For example, Al-Amiery (2015) describes a route for nitrophenyl-substituted diacetates using nucleophilic substitution or coupling reactions, followed by acetylation . Purity can be ensured via recrystallization (e.g., using ethanol/water mixtures) and validated by HPLC or NMR (e.g., monitoring acetate proton signals at δ 2.0–2.3 ppm) .

Q. Which analytical techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELX software for refining crystal structures, particularly to confirm the dihedral angle between the nitrophenyl and methoxy groups .

- Spectroscopy : FT-IR (C=O stretches at ~1740 cm⁻¹), ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies at elevated temperatures (40–60°C) and humidity levels (75% RH) over 4–12 weeks. Monitor degradation via HPLC for hydrolysis products (e.g., free acetic acid or nitrophenol derivatives). Storage in anhydrous, dark conditions at 4°C is recommended to minimize ester hydrolysis .

Advanced Research Questions

Q. What mechanistic insights govern the acid-catalyzed hydrolysis of this compound, and how can kinetic data resolve bimolecular vs. unimolecular pathways?

- Methodological Answer :

- Kinetic studies : Measure pseudo-first-order rate constants () under varying HCl concentrations (0.1–8.0 N) at 25°C. Use UV-Vis spectroscopy to track ester loss or aldehyde formation (e.g., nitrophenol release at λ = 400 nm) .

- Mechanistic differentiation : A bimolecular mechanism (A-2) is indicated if correlates linearly with [H⁺], whereas a unimolecular pathway (A-1) would show dependence on (Hammett acidity function). For methylene diacetate derivatives, bimolecular mechanisms dominate even at high acidity .

Q. How do electron-withdrawing substituents (e.g., nitro and methoxy groups) influence the hydrolysis kinetics of aryl-substituted diacetates?

- Methodological Answer :

- Hammett analysis : Plot vs. σ (substituent constant) for a series of analogs. The nitro group (-σ) accelerates hydrolysis by enhancing the electrophilicity of the carbonyl carbon, while methoxy groups (+M effect) may sterically hinder nucleophilic attack. For this compound, the nitro group’s dominance likely results in values ~240x higher than unsubstituted analogs in 8 N HCl .

Q. What computational approaches can predict the reactivity of this compound in non-aqueous solvents?

- Methodological Answer :

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to calculate activation energies for hydrolysis in solvents like DMSO or THF. Solvent effects can be modeled using the COSMO-RS framework. Compare with experimental kinetic data to validate predictions .

- MD simulations : Assess solvent accessibility to the ester carbonyl group using packages like GROMACS, focusing on hydrogen-bonding interactions with nucleophiles .

Data Contradiction and Resolution

Q. How can conflicting reports about the hydrolysis mechanism of methylene diacetates be resolved experimentally?

- Methodological Answer :

- Isotopic labeling : Use O-labeled water in hydrolysis experiments. Detection of O in the product confirms nucleophilic attack by water (bimolecular), whereas its absence suggests acylium ion formation (unimolecular).

- Kinetic isotope effects (KIE) : Compare / values. A KIE >1.0 supports proton transfer in the rate-determining step (A-2), while KIE ≈1.0 indicates an A-1 mechanism. Prior studies on methylene diacetate show KIE ~2.0, confirming bimolecular pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。